molecular formula C19H32O3 B14494647 Methyl 6-(5-octylfuran-2-YL)hexanoate CAS No. 64137-42-4

Methyl 6-(5-octylfuran-2-YL)hexanoate

Cat. No.: B14494647
CAS No.: 64137-42-4
M. Wt: 308.5 g/mol
InChI Key: XUQIVGDNZPHZFP-UHFFFAOYSA-N
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Description

Methyl 6-(5-octylfuran-2-YL)hexanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(5-octylfuran-2-YL)hexanoate typically involves the esterification of 6-(5-octylfuran-2-YL)hexanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:

6-(5-octylfuran-2-YL)hexanoic acid+methanolH2SO4Methyl 6-(5-octylfuran-2-YL)hexanoate+water\text{6-(5-octylfuran-2-YL)hexanoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 6-(5-octylfuran-2-YL)hexanoic acid+methanolH2​SO4​​Methyl 6-(5-octylfuran-2-YL)hexanoate+water

Industrial Production Methods

Industrial production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction under milder conditions.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: Methyl 6-(5-octylfuran-2-YL)hexanoate can undergo hydrolysis in the presence of a strong acid or base to yield 6-(5-octylfuran-2-YL)hexanoic acid and methanol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The furan ring can undergo oxidation to form various products depending on the oxidizing agent used.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid or sodium hydroxide under reflux.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Hydrolysis: 6-(5-octylfuran-2-YL)hexanoic acid and methanol.

    Reduction: 6-(5-octylfuran-2-YL)hexanol.

    Oxidation: Various oxidized derivatives of the furan ring.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Methyl 6-(5-octylfuran-2-YL)hexanoate largely depends on its application. In biological systems, the ester linkage can be hydrolyzed by esterases, releasing the active 6-(5-octylfuran-2-YL)hexanoic acid. This acid can then interact with various molecular targets, potentially disrupting microbial cell membranes or inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl hexanoate: A simpler ester with a similar hexanoate chain but without the furan ring.

    Ethyl 6-(5-octylfuran-2-YL)hexanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 6-(5-methylfuran-2-YL)hexanoate: Similar structure but with a methyl group on the furan ring instead of an octyl group.

Uniqueness

Methyl 6-(5-octylfuran-2-YL)hexanoate is unique due to the presence of the octyl-substituted furan ring, which imparts distinct chemical and physical properties

Properties

CAS No.

64137-42-4

Molecular Formula

C19H32O3

Molecular Weight

308.5 g/mol

IUPAC Name

methyl 6-(5-octylfuran-2-yl)hexanoate

InChI

InChI=1S/C19H32O3/c1-3-4-5-6-7-9-12-17-15-16-18(22-17)13-10-8-11-14-19(20)21-2/h15-16H,3-14H2,1-2H3

InChI Key

XUQIVGDNZPHZFP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(O1)CCCCCC(=O)OC

Origin of Product

United States

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